molecular formula C19H16ClN3O3 B2686925 6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one CAS No. 873857-41-1

6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one

Cat. No. B2686925
CAS RN: 873857-41-1
M. Wt: 369.81
InChI Key: YCBQQEOTLZAQDF-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one is a chemical compound with the molecular formula C19H16ClN3O3. It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals for early discovery researchers .

Scientific Research Applications

Heterocyclic Compound Synthesis A notable application of related chromen-2-one derivatives is in the synthesis of novel heterocyclic systems. For example, derivatives have been utilized as intermediates for constructing a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety. These synthetic endeavors have produced compounds with potential antimicrobial and anticancer activities, highlighting the versatility of chromen-2-one derivatives in medicinal chemistry (Ibrahim et al., 2022).

Chemical Reactivity and Compound Synthesis The oxidation chemistry of chromene-annulated chlorins, a related area of study, provides insight into the oxidative transformations that these compounds can undergo. This research contributes to the understanding of chlorins' chemistry, a class of compounds relevant in photodynamic therapy and solar energy conversion (Hewage et al., 2017).

Antimicrobial and Anticancer Evaluation Chromen-2-one derivatives have been evaluated for their antimicrobial and anticancer properties, with some compounds demonstrating variable inhibitory effects against certain strains of bacteria and cancer cell lines. This suggests potential applications in developing new therapeutic agents (Ibrahim et al., 2022; Ambati et al., 2017).

Synthetic Methodologies The exploration of synthetic methodologies involving chromen-2-one derivatives has led to the development of regioselective synthesis techniques for producing diverse heterocyclic compounds. These methodologies leverage the reactivity of chromen-2-one derivatives to create complex molecules with potential biological activity (Yu et al., 2014).

Mechanism of Action

properties

IUPAC Name

6-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-14-4-5-16-13(11-14)12-15(19(25)26-16)18(24)23-9-7-22(8-10-23)17-3-1-2-6-21-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBQQEOTLZAQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one

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